9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene
Overview
Description
9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene: is an organic compound with the molecular formula C35H34O6 and a molecular weight of 550.64 g/mol . It is a monomer used in the preparation of shape memory epoxy resins, which possess excellent comprehensive properties . This compound is characterized by its solid state, appearing as a white or light yellow crystalline powder .
Mechanism of Action
Target of Action
It is known to be a monomer used in the preparation of new shape memory epoxy resins .
Mode of Action
It is synthesized through a reaction involving aromatic compounds containing epoxide groups . The epoxide groups then undergo a ring-opening reaction with aromatic compounds containing di-carbonyl (ethoxy) groups under alkaline conditions .
Biochemical Pathways
As a monomer, it contributes to the formation of polymers, specifically shape memory epoxy resins . These resins have excellent comprehensive properties and are used in various applications.
Pharmacokinetics
Its physical properties such as boiling point (6940±550 °C) and density (1244) are known .
Result of Action
It is known to contribute to the formation of shape memory epoxy resins with excellent optical, thermal, and mechanical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene. For instance, it is recommended to handle this compound in a well-ventilated place and avoid contact with skin and eyes . It should also be stored and handled to avoid contact with strong oxidizing agents and strong acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene typically involves the reaction of fluorene derivatives with epoxide-containing aromatic compounds. The process generally includes the following steps:
Synthesis of Epoxide-Containing Aromatic Compounds: Aromatic compounds containing epoxide groups are synthesized through reactions involving appropriate catalysts under alkaline conditions.
Reaction with Fluorene Derivatives: The epoxide-containing aromatic compounds are then reacted with fluorene derivatives in the presence of suitable catalysts to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of epoxide-containing aromatic compounds and fluorene derivatives.
Catalytic Reaction: The bulk precursors are reacted under controlled conditions using industrial reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a monomer in the preparation of shape memory epoxy resins, which are materials that can return to their original shape after deformation when exposed to specific stimuli .
Biology and Medicine:
- Potential applications in drug delivery systems due to its ability to form stable and biocompatible polymers .
Industry:
Comparison with Similar Compounds
9,9-Bis[4-(2-hydroxyethyloxy)phenyl]fluorene: Similar structure but with hydroxyethyloxy groups instead of oxiranemethyloxyethyloxy groups.
9,9-Bis[4-(2-methoxyethyloxy)phenyl]fluorene: Contains methoxyethyloxy groups instead of oxiranemethyloxyethyloxy groups.
Uniqueness:
Properties
IUPAC Name |
2-[2-[4-[9-[4-[2-(oxiran-2-ylmethoxy)ethoxy]phenyl]fluoren-9-yl]phenoxy]ethoxymethyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O6/c1-3-7-33-31(5-1)32-6-2-4-8-34(32)35(33,25-9-13-27(14-10-25)38-19-17-36-21-29-23-40-29)26-11-15-28(16-12-26)39-20-18-37-22-30-24-41-30/h1-16,29-30H,17-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPTZLOWXIETLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCCOCC7CO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
349652-26-2 | |
Record name | Oxirane, 2,2′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyloxymethylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349652-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30727132 | |
Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(4,1-phenylene)oxyethane-2,1-diyloxymethylene]}bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259881-39-5 | |
Record name | 2,2'-{9H-Fluorene-9,9-diylbis[(4,1-phenylene)oxyethane-2,1-diyloxymethylene]}bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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